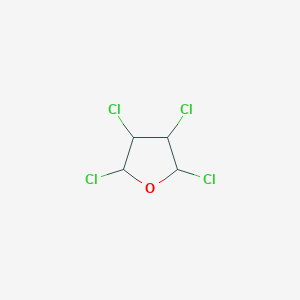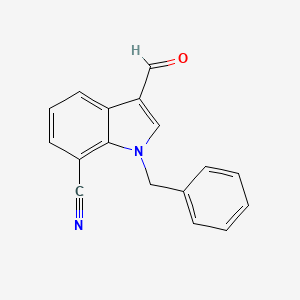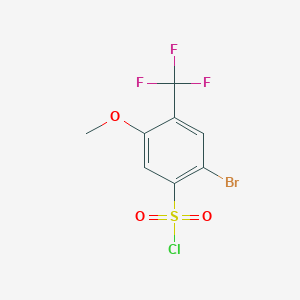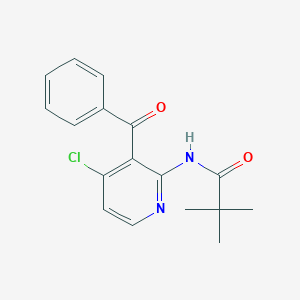![molecular formula C13H20Cl2N2 B13898355 7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B13898355.png)
7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-benzyl-4,7-diazaspiro[2.5]octane;dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2. It is a derivative of the diazaspiro compound family, characterized by a spiro-connected bicyclic structure containing nitrogen atoms. This compound is often used as an intermediate in pharmaceutical and chemical research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-4,7-diazaspiro[2.5]octane involves several steps, starting from a derivative of 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate. The process includes substitution, addition of a protective group, esterification, re-substitution, and deprotection . The final step involves a cyclization reaction to form the spiro compound .
Industrial Production Methods
In industrial settings, the synthesis avoids the use of hazardous reagents like boron trifluoride diethyl etherate, which is flammable and toxic . Instead, safer alternatives are employed to ensure large-scale production is feasible and safe.
Analyse Des Réactions Chimiques
Types of Reactions
7-benzyl-4,7-diazaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation . The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated forms.
Applications De Recherche Scientifique
7-benzyl-4,7-diazaspiro[2.5]octane;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 7-benzyl-4,7-diazaspiro[2.5]octane;dihydrochloride involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes and receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride
- 4,7-Diazaspiro[2.5]octane dihydrochloride
- 4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride
Uniqueness
7-benzyl-4,7-diazaspiro[2.5]octane;dihydrochloride is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This substitution can influence its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C13H20Cl2N2 |
|---|---|
Poids moléculaire |
275.21 g/mol |
Nom IUPAC |
7-benzyl-4,7-diazaspiro[2.5]octane;dihydrochloride |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-4-12(5-3-1)10-15-9-8-14-13(11-15)6-7-13;;/h1-5,14H,6-11H2;2*1H |
Clé InChI |
CKJYSBFEJZCGLG-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CN(CCN2)CC3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride](/img/structure/B13898295.png)
![[2-(Difluoromethyl)-4-fluoro-phenyl]hydrazine;hydrochloride](/img/structure/B13898296.png)
![1-[(5S)-3-phenyl-5-propan-2-yl-2-sulfanylideneimidazolidin-1-yl]ethanone](/img/structure/B13898303.png)
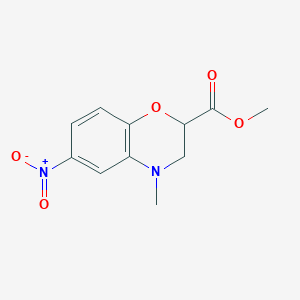
![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ethyl ester](/img/structure/B13898314.png)

![tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13898323.png)
![6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13898325.png)

